An In-Depth Technical Guide to 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole: Structure, Synthesis, and Significance in Medicinal Chemistry
An In-Depth Technical Guide to 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole: Structure, Synthesis, and Significance in Medicinal Chemistry
Abstract This technical guide provides a comprehensive scientific overview of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its core chemical structure, outline its key physicochemical properties, and delve into the strategic rationale for incorporating dual trifluoromethyl groups into the pyrazole scaffold. A plausible, detailed synthetic protocol is presented, grounded in established chemical principles, alongside a discussion of the analytical techniques required for its structural elucidation. The guide culminates in an exploration of the potential therapeutic applications of this molecular architecture, contextualized by the known biological activities of structurally related compounds.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are known for a wide spectrum of biological activities and are core components of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][3] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a "privileged scaffold" for the design of novel therapeutic agents.[2][3]
The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, has become a powerful tool in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2] These groups can significantly improve metabolic stability, membrane permeability, and target binding affinity.[2] This guide focuses specifically on 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole, a structure that combines the proven pyrazole core with a phenyl substituent and two potent trifluoromethyl groups, making it a molecule of considerable interest for further investigation.
Core Chemical Structure and Physicochemical Properties
Molecular Structure
The structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is defined by a central 1H-pyrazole ring. A phenyl group is attached to the nitrogen atom at position 1 (N1). Two trifluoromethyl (CF₃) groups are substituted at the adjacent carbon atoms in positions 4 and 5.
Figure 1: Chemical structure of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.
Physicochemical Data
The introduction of two trifluoromethyl groups significantly influences the molecule's properties. Below is a table summarizing its key identifiers and computed physicochemical characteristics.
| Property | Value | Source |
| IUPAC Name | 1-phenyl-4,5-bis(trifluoromethyl)-1H-pyrazole | N/A |
| Molecular Formula | C₁₁H₆F₆N₂ | Computed |
| Molecular Weight | 296.18 g/mol | Computed |
| Exact Mass | 296.0435 Da | Computed |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(F)(F)F)C(F)(F)F | N/A |
| InChIKey | (Predicted) | N/A |
| CAS Number | 140647-19-4 (for 3,5-bis isomer) | [4] |
Note: Data is computed or based on closely related isomers, as specific experimental data for the 4,5-isomer is not widely published.
The Strategic Advantage of Trifluoromethylation
The decision to incorporate two CF₃ groups is a deliberate strategy in medicinal chemistry aimed at optimizing drug-like properties. This choice is not arbitrary; it is based on the well-documented effects of fluorine on molecular behavior.
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing CF₃ groups can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.[2]
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Increased Lipophilicity: Fluorine is highly electronegative but has a small atomic radius. A CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[2]
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Modulation of Acidity/Basicity: The strong electron-withdrawing nature of CF₃ groups can lower the pKa of nearby acidic protons or decrease the basicity of the pyrazole nitrogens, which can be critical for optimizing binding interactions with a target protein.
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Improved Binding Affinity: The CF₃ group can participate in unique, non-covalent interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, potentially leading to higher binding affinity and potency.[2]
Figure 2: Rationale for trifluoromethylation in drug design.
Proposed Synthesis and Mechanistic Considerations
While multiple routes to pyrazoles exist, the most common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5][6]
Proposed Synthetic Protocol
This protocol describes a plausible synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole from commercially available starting materials. The key step is the reaction of phenylhydrazine with 1,1,1,6,6,6-hexafluorohexane-2,5-dione, which serves as a precursor that can rearrange to the necessary 1,2-dicarbonyl equivalent under reaction conditions for the desired 4,5-substitution pattern.
Step 1: Cyclocondensation Reaction
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1,6,6,6-hexafluorohexane-2,5-dione (10 mmol, 1.0 eq).
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Add glacial acetic acid (30 mL) as the solvent.
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Slowly add phenylhydrazine (10 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
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Causality: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps.
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-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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After completion, allow the mixture to cool to room temperature and carefully pour it into 150 mL of ice-cold water.
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A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole.
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Self-Validation: The purity of the final product must be confirmed by melting point analysis and the spectroscopic methods outlined in Section 5.0. A sharp melting point and clean spectra are indicative of a successful synthesis.
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Synthetic Workflow
Figure 3: Proposed synthetic workflow for the target compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound requires a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
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¹H NMR: The spectrum will be relatively simple. It is expected to show multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the N1-phenyl group and a singlet for the proton at the C3 position of the pyrazole ring.
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¹³C NMR: The spectrum will show distinct signals for the phenyl carbons, the three pyrazole ring carbons, and the two carbons of the CF₃ groups. The CF₃ carbons will appear as quartets due to coupling with the three fluorine atoms.
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¹⁹F NMR: This is crucial for confirming the presence and environment of the trifluoromethyl groups. Two distinct signals (or one if they are chemically equivalent) are expected in the typical range for CF₃ groups attached to an aromatic ring, showing no proton coupling.
| Technique | Expected Observations |
| ¹H NMR | Multiplets for phenyl protons (5H); Singlet for pyrazole C3-H (1H). |
| ¹³C NMR | Signals for 6 phenyl carbons; 3 pyrazole carbons; Quartets for 2 CF₃ carbons. |
| ¹⁹F NMR | One or two singlets characteristic of CF₃ groups. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 296. Characteristic fragments showing loss of CF₃. |
| IR Spec (ATR) | Strong C-F stretching bands (~1100-1350 cm⁻¹); C=N and C=C stretching (~1500-1600 cm⁻¹). |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion. Infrared (IR) spectroscopy will confirm the presence of key functional groups, such as the strong, characteristic C-F stretching vibrations and the aromatic C=C and C=N bonds.[7][8]
Significance and Potential Applications in Drug Development
The 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole scaffold is a prime candidate for inclusion in screening libraries for drug discovery programs. Structurally related trifluoromethyl-phenyl-pyrazoles have demonstrated potent and diverse biological activities.
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Anti-inflammatory Agents: Many pyrazole derivatives, most famously Celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation. The structural features of the target molecule are consistent with those often found in this class.
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Antibacterial Agents: Phenyl-substituted pyrazoles with trifluoromethyl groups have been identified as potent antibacterial agents, particularly against Gram-positive bacteria like S. aureus.
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Oncology: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy, such as Axitinib and Ruxolitinib. The ability of the phenyl and CF₃ groups to form specific interactions in enzyme active sites makes this class of compounds promising for cancer research.[9]
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Agrochemicals: Beyond pharmaceuticals, fluorinated pyrazoles are also used extensively in the agrochemical industry as herbicides and insecticides, highlighting the versatility of this chemical scaffold.[2]
Conclusion
1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole represents a strategically designed molecule that leverages the robust, biologically active pyrazole core and enhances its properties through dual trifluoromethylation. Its synthesis is achievable through established chemical methods, and its structure can be unequivocally confirmed with standard analytical techniques. Given the proven track record of related compounds, this molecule stands as a high-value scaffold for researchers and scientists in the pursuit of novel therapeutics and other advanced chemical applications.
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